3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide
Description
3-Methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide is a benzimidazole-benzamide hybrid compound characterized by a 3-methyl-substituted benzoyl group linked via an ethyl chain to a benzimidazole core. The benzimidazole moiety is further substituted with a 2-methylallyl group at the N1 position.
Properties
IUPAC Name |
3-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)14-24-19-10-5-4-9-18(19)23-20(24)11-12-22-21(25)17-8-6-7-16(3)13-17/h4-10,13H,1,11-12,14H2,2-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMGNFSJRZJWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
It’s known that indole derivatives, which this compound is a part of, interact with their targets causing a variety of effects. These effects depend on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
It’s known that indole derivatives have diverse biological activities. This suggests that the compound could have a wide range of effects at the molecular and cellular level.
Action Environment
It’s known that the synthesis of imidazole derivatives can be conducted under solvent-free conditions, suggesting that the compound might be stable under a variety of environmental conditions.
Biological Activity
3-Methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole moiety, which is known for its ability to interact with various biological targets. The presence of the methylallyl group is believed to enhance its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The benzoimidazole structure allows it to act as an inhibitor or modulator of these targets, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation.
- Receptor Modulation : The compound can bind to receptors involved in inflammatory responses.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of several cancer cell lines:
- MDA-MB-231 (Breast Cancer) : IC50 values indicate significant cytotoxicity against this cell line.
- A549 (Lung Cancer) : Demonstrated a dose-dependent inhibition of cell proliferation.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens, including:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Strains : Exhibits antifungal properties against Candida albicans.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects on multiple cancer cell lines, revealing an IC50 value of approximately 15 µM for MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : Another research project assessed the antimicrobial efficacy using agar diffusion methods, which showed significant inhibition zones against both bacterial and fungal strains .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation pathways .
Comparison with Similar Compounds
Structural Analogs
2.1.1. N,N-Dimethyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline (CAS 433700-19-7)
- Core Structure : Benzimidazole-aniline.
- Key Differences : Replaces the benzamide-ethyl group with a dimethyl-substituted aniline.
- Significance: The shared 2-methylallyl group on the benzimidazole highlights the role of this substituent in modulating steric and electronic properties.
2.1.2. Aromatic Amide-Substituted Benzimidazoles ()
- Examples :
- (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11)
- Core Structure: Benzimidazole linked to benzamide via a propenone bridge.
- Substituents : 2-Methoxyphenyl on benzamide.
- Properties: Melting point 272.2–273.4°C; higher rigidity due to the conjugated propenone linker compared to the ethyl chain in the target compound . (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-chlorophenyl)benzamide (5)
- Substituents : 2-Chlorophenyl on benzamide.
- Properties : Melting point 293.5–297.2°C; electron-withdrawing chlorine may enhance stability or alter bioactivity .
Table 1: Structural and Physical Comparison
Functional Analogs
2.2.1. Benzimidazole-Thioureas ()
- Example: 1-{(1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas Core Structure: Benzimidazole-thiourea. Bioactivity: Demonstrated anticonvulsant activity in MES and scPTZ models, with compounds 3g, 3l, and 3o outperforming phenytoin .
2.2.2. Benzimidazole-Oxazole Hybrids ()
- Example : (E)-2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(p-tolyl)ethylidene)hydrazinyl)-4-(3,4-dichlorophenyl)oxazole (6)
Table 2: Functional Comparison
Substituent Effects and Design Implications
- 2-Methylallyl Group : Present in both the target compound and CAS 433700-19-7, this group may enhance lipophilicity or serve as a reactive site for further functionalization .
- Benzamide vs.
- Linker Flexibility: The ethyl chain in the target compound may confer greater conformational flexibility compared to rigid propenone-linked analogs, influencing pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
